N,2,2-trimethyl-1,3-dioxan-5-amine
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Overview
Description
N,2,2-trimethyl-1,3-dioxan-5-amine is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is characterized by the presence of a dioxane ring substituted with an amine group and three methyl groups. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-trimethyl-1,3-dioxan-5-amine typically involves the reaction of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
N,2,2-trimethyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as amides or imines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl derivatives, while substitution reactions can produce a wide range of alkylated or acylated products .
Scientific Research Applications
N,2,2-trimethyl-1,3-dioxan-5-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,2,2-trimethyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The dioxane ring provides stability and rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2,5-trimethyl-1,3-dioxane-4,6-dione: Known for its use in trapping adducts formed during chemical reactions.
5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane: Used in various synthetic applications.
Uniqueness
N,2,2-trimethyl-1,3-dioxan-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an amine group and a dioxane ring makes it versatile for various chemical transformations and applications .
Properties
CAS No. |
1692753-33-5 |
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Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N,2,2-trimethyl-1,3-dioxan-5-amine |
InChI |
InChI=1S/C7H15NO2/c1-7(2)9-4-6(8-3)5-10-7/h6,8H,4-5H2,1-3H3 |
InChI Key |
IWOTZIOSJAUQSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)NC)C |
Purity |
95 |
Origin of Product |
United States |
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